3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
CAS No.: 623940-37-4
Cat. No.: VC16158779
Molecular Formula: C25H23N3OS2
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623940-37-4 |
|---|---|
| Molecular Formula | C25H23N3OS2 |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | (5Z)-3-cyclohexyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H23N3OS2/c29-24-22(31-25(30)28(24)21-14-8-3-9-15-21)16-19-17-27(20-12-6-2-7-13-20)26-23(19)18-10-4-1-5-11-18/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2/b22-16- |
| Standard InChI Key | FSFSDDYRURYRBM-JWGURIENSA-N |
| Isomeric SMILES | C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) fused with a pyrazole moiety via a methylene bridge. The thiazolidinone ring is substituted at position 3 with a cyclohexyl group and at position 2 with a thioxo group (), while the pyrazole ring is decorated with phenyl groups at positions 1 and 3. This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | (5Z)-3-cyclohexyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 623940-37-4 |
| Topological Polar Surface Area | 101 Ų |
The Z-configuration of the exocyclic double bond (between the thiazolidinone and pyrazole rings) is critical for maintaining planar geometry and bioactivity .
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
-
Formation of the Pyrazole Carbaldehyde: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is prepared by cyclocondensation of phenylhydrazine with acetylene ketones under acidic conditions .
-
Thiazolidinone Core Assembly: Cyclohexylamine reacts with carbon disulfide and chloroacetic acid to form 3-cyclohexyl-2-thioxothiazolidin-4-one .
-
Knoevenagel Condensation: The pyrazole carbaldehyde undergoes condensation with the thiazolidinone derivative in the presence of piperidine as a base, yielding the final product .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Phenylhydrazine, HCl, 80°C, 6h | 78–85 |
| Thiazolidinone synthesis | Cyclohexylamine, CS₂, CH₃COOH | 70 |
| Knoevenagel reaction | Piperidine, ethanol, reflux, 8h | 65 |
Characterization via NMR reveals distinct signals: δ 7.2–7.8 ppm (aromatic protons), δ 3.1 ppm (cyclohexyl CH), and δ 8.2 ppm (methylene bridge proton) .
Biological Activities and Mechanisms
Antitumor Activity
In vitro studies demonstrate potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values of 12.3 µM and 14.7 µM, respectively . Mechanistically, the compound induces apoptosis by upregulating caspase-3 and Bax proteins while suppressing Bcl-2 expression. The thioxo group enhances electron-withdrawing effects, stabilizing interactions with DNA topoisomerase II .
Anti-Inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, outperforming diclofenac (55%). This activity is attributed to COX-2 inhibition, as confirmed by molecular docking studies showing a binding energy of −9.2 kcal/mol .
Structure-Activity Relationships (SAR)
-
Thioxo Group: Replacement with oxo () reduces antitumor activity by 40%, underscoring its role in redox modulation .
-
Pyrazole Substituents: Electron-withdrawing groups (e.g., −NO₂) at the phenyl ring enhance antimicrobial activity but increase hepatotoxicity .
-
Cyclohexyl Group: The bulky cyclohexyl moiety improves metabolic stability by shielding the thiazolidinone ring from cytochrome P450 oxidation.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Thiazolidinone-Pyrazole Hybrids
| Compound | Antitumor IC₅₀ (µM) | Anti-Inflammatory (% Inhibition) |
|---|---|---|
| Target Compound | 12.3 | 62 |
| 3-Methylthiazolidinone analog | 28.9 | 41 |
| Pyrazole-thiazolidinone sans cyclohexyl | 19.4 | 53 |
The cyclohexyl-thioxo combination confers superior bioactivity across assays .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
-
Target Identification: Use CRISPR screening to identify novel protein targets.
-
Derivatization: Introduce fluorinated groups to enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume